molecular formula C16H19NO5 B11060705 (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B11060705
M. Wt: 305.32 g/mol
InChI Key: KEZQPEQTIXBYKJ-AATRIKPKSA-N
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Description

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole ring, a pyrrolidine ring, and a propenone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6,7-dimethoxy-1,3-benzodioxole with pyrrolidine and propenone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the propenone moiety to a saturated ketone.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Nitro or halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a suitable candidate for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one: Lacks the pyrrolidine ring, leading to different reactivity and biological activity.

    (2E)-3-(1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one: Lacks the methoxy groups, affecting its chemical properties and interactions.

Uniqueness

The presence of both the benzodioxole and pyrrolidine rings, along with the propenone moiety, makes (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one unique

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C16H19NO5/c1-19-14-11(5-6-13(18)17-7-3-4-8-17)9-12-15(16(14)20-2)22-10-21-12/h5-6,9H,3-4,7-8,10H2,1-2H3/b6-5+

InChI Key

KEZQPEQTIXBYKJ-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1/C=C/C(=O)N3CCCC3)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1C=CC(=O)N3CCCC3)OCO2)OC

Origin of Product

United States

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